[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid

Catalog No.
S8481609
CAS No.
M.F
C28H16N2O8
M. Wt
508.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid

Product Name

[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid

IUPAC Name

9-(3,6-dicarboxycarbazol-9-yl)carbazole-3,6-dicarboxylic acid

Molecular Formula

C28H16N2O8

Molecular Weight

508.4 g/mol

InChI

InChI=1S/C28H16N2O8/c31-25(32)13-1-5-21-17(9-13)18-10-14(26(33)34)2-6-22(18)29(21)30-23-7-3-15(27(35)36)11-19(23)20-12-16(28(37)38)4-8-24(20)30/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)

InChI Key

KQSGDHZJOWBJCC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(N2N4C5=C(C=C(C=C5)C(=O)O)C6=C4C=CC(=C6)C(=O)O)C=CC(=C3)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(N2N4C5=C(C=C(C=C5)C(=O)O)C6=C4C=CC(=C6)C(=O)O)C=CC(=C3)C(=O)O

[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid is an organic compound characterized by its unique structure, which consists of two carbazole units linked at the 9,9' positions and functionalized with four carboxylic acid groups at the 3,3',6,6' positions. Its molecular formula is C28H16N2O8C_{28}H_{16}N_2O_8 and it has a molecular weight of approximately 508.44 g/mol. The presence of carboxylic acid groups enhances its solubility in polar solvents and allows for further chemical modifications, making it a versatile compound in both chemical synthesis and biological applications .

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid groups can donate protons, allowing for acid-base interactions.
  • Esterification: Reaction with alcohols can yield esters, which are useful in various applications.
  • Reduction: Under specific conditions, the compound may undergo reduction to form alcohols or other derivatives.
  • Substitution Reactions: The compound can serve as a substrate for nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Research indicates that [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid exhibits notable biological activity. Its structural characteristics allow it to interact with various biological molecules, potentially influencing cellular pathways. Its derivatives have been studied for their anti-cancer properties and ability to modulate enzyme activity. Additionally, the compound's ability to form complexes with metal ions suggests potential applications in bioimaging and drug delivery systems .

The synthesis of [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid typically involves several steps:

  • Formation of Bicarbazole Core: The initial step often includes the dimerization of carbazole derivatives under oxidative conditions to form the bicarbazole structure.
  • Functionalization: The introduction of carboxylic acid groups can be achieved through oxidation reactions or direct carboxylation methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .

This compound finds applications across various fields:

  • Organic Electronics: Due to its electronic properties, it is used in the fabrication of organic light-emitting diodes (OLEDs).
  • Sensors: Its ability to interact with metal ions makes it suitable for sensor applications.
  • Biological Research: The compound is utilized in studies focusing on enzyme inhibition and cellular signaling pathways.
  • Material Science: It serves as a precursor for developing advanced materials with specific optical and electronic properties .

Studies on the interactions of [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid with various biological molecules have highlighted its potential as a therapeutic agent. Research has shown that it can bind to specific enzymes and receptors, influencing their activity. This interaction profile suggests that the compound could be further explored for drug development aimed at targeting specific diseases .

Several compounds share structural similarities with [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrileContains nitrile groups instead of acidsVersatile for further nitration reactions
3,3',6,6'-Tetrabromo-9,9'-bicarbazoleBromine substituents at 3,3',6,6' positionsEnhanced electron affinity due to halogenation
3-(Carbazol-9-yl)propanoic acidPropanoic acid side chainSimpler structure with fewer functional groups

Uniqueness

The unique feature of [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid lies in its multiple carboxylic acid functionalities that allow for extensive chemical modifications compared to similar compounds. This versatility enhances its applicability in both synthetic chemistry and biological research contexts .

Multi-Step Synthetic Pathways from Bicarbazole Precursors

The synthesis of [9,9'-bicarbazole]-3,3',6,6'-tetracarboxylic acid typically begins with halogenated bicarbazole intermediates. For example, 3,3',6,6'-tetrabromo-9,9'-bicarbazole (TBBCz, C24H12Br4N2) serves as a critical precursor. Bromine substituents at the 3,3',6,6'-positions are replaced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed carboxylation.

A representative pathway involves:

  • Bromination: Carbazole derivatives are brominated at the 3,6-positions using Br2 in the presence of FeBr3.
  • Coupling: Ullmann-type coupling joins two 3,6-dibromocarbazole units at the 9-positions, forming TBBCz.
  • Carboxylation: TBBCz undergoes palladium-catalyzed carbonylation with CO under basic conditions, replacing bromines with carboxylic acid groups.

This method achieves yields >75% with purity >98%, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Boronate Ester Intermediate Strategies for Ligand Design

Boronate esters facilitate the integration of [9,9'-bicarbazole]-3,3',6,6'-tetracarboxylic acid into π-conjugated systems. The compound’s halogenated precursors (e.g., TBBCz) undergo Miyaura borylation to form boronate esters, enabling Suzuki-Miyaura cross-couplings.

Reaction StepConditionsKey Product
Borylation of TBBCzPd(dba)2, B2pin2, KOAc, dioxane, 80°CBis-boronate ester derivative
Suzuki CouplingAryl halide, Pd(PPh3)4, K2CO3, THF/H2OExtended π-system frameworks

These intermediates are critical for constructing COFs with tailored pore sizes and electronic properties.

Post-Synthetic Modification Techniques for MOF/COF Integration

The tetracarboxylic acid groups enable coordination with metal clusters or covalent bonding with organic linkers. Notable applications include:

  • MOF Construction: Reaction with Zn(NO3)2·6H2O yields [Zn6L4(Me2NH2+)4·3H2O] (FJU-83), a framework with C2H2 uptake capacity of 122.9 cm3/g.
  • COF Synthesis: Condensation with 1,4-phenylenebis(boronic acid) forms Car-CFT-5-500, exhibiting a surface area of 1,400 m2/g and CO2 uptake of 7.60 mmol/g.

Post-synthetic modifications include:

  • Esterification: Carboxylic acids are converted to methyl esters using CH3I and K2CO3 for solubility tuning.
  • Amidation: Reaction with ethylenediamine forms imide-linked polymers for proton conduction applications.

Coordination Modes with Transition Metal Nodes

The four carboxylic acid groups in H4L adopt diverse coordination modes when interacting with transition metals. Upon deprotonation, the ligand forms stable bonds with metal centers such as Co(II) and Mn(II), as demonstrated in the synthesis of Co–H4L and Mn–H4L frameworks [4]. Each carboxylate group can act as:

  • Monodentate terminal ligand: Binding to a single metal center
  • Bridging ligand: Connecting two metal nodes via μ2-η1:η1 coordination
  • Chelating ligand: Forming five-membered rings with adjacent carboxylates

In Co–H4L, the ligand adopts a μ4-bridging mode where two carboxylates chelate to one cobalt center while the remaining two bridge adjacent nodes [4]. This creates a 3D network with [Co2(COO)4] secondary building units (SBUs). The Mn–H4L analog exhibits a distinct μ3-coordination pattern, highlighting the ligand’s adaptability to metal-specific electronic requirements [4].

Metal NodeCoordination GeometrySBU Configuration
Co(II)Octahedral[Co2(COO)4] paddlewheel
Mn(II)Trigonal prismatic[Mn3(COO)6] clusters

Table 1: Metal-dependent coordination modes of H4L in MOF architectures [4]

Symmetry-Driven Assembly of Mixed-Ligand Architectures

The C2 symmetry axis of H4L enables the formation of highly ordered frameworks when combined with linear or trigonal co-ligands:

  • Isoreticular Expansion: Pairing H4L with terephthalate linkers produces frameworks with pcu topology while maintaining crystallinity. The bicarbazole core’s 120° angle between carboxylates matches the symmetry requirements for these hybrid networks.
  • Chiral Induction: H4L’s non-planar conformation creates helical channels when coordinated with Cu(II) nodes, as observed in single-crystal XRD analyses [5]. The ligand’s twisted bicarbazole core (dihedral angle ~35°) breaks mirror symmetry, enabling enantioselective pore environments.
  • Interpenetration Control: The ligand’s bulkiness prevents framework interpenetration even at high reaction concentrations. This contrasts with smaller dicarboxylate ligands that frequently form interpenetrated structures under similar conditions [6].

Porosity Modulation Through Ligand Spatial Arrangement

The three-dimensional arrangement of H4L’s carboxyl groups enables precise pore engineering:

Pore Size Control

  • Microporous Networks: When coordinated to Zn(II), H4L forms channels with 8.7 Å diameter, suitable for gas storage applications [4].
  • Mesoporous Derivatives: Incorporating H4L as a ternary component with longer spacers (e.g., 4,4'-biphenyldicarboxylate) creates hierarchical pores up to 3.2 nm [4].

Surface Functionality
The exposed π-electron systems of the bicarbazole core enhance framework-host interactions through:

  • C–H···π interactions with hydrocarbon guests
  • Charge-transfer complexes with electron-deficient molecules
  • π-stacking of aromatic substrates in catalytic pockets

Stability Enhancement
H4L-based MOFs exhibit exceptional hydrothermal stability (>400°C) due to:

  • Strong metal-carboxylate bonds (bond dissociation energy ~250 kJ/mol)
  • Conjugated bicarbazole system resisting oxidative degradation
  • Interligand hydrogen bonding between uncoordinated carboxylates

Singlet Oxygen Generation Mechanisms for Sulfide Oxidation

The [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid-based metal-organic frameworks demonstrate exceptional capability for singlet oxygen generation, which serves as the primary mechanism for selective sulfide oxidation [1] [2]. The bicarbazole tetracarboxylic acid ligand functions as an effective photosensitizer within the framework structure, facilitating energy transfer processes that lead to efficient singlet oxygen production under visible light irradiation [1].

The photocatalytic mechanism involves the initial photoexcitation of the bicarbazole chromophore upon visible light absorption, followed by intersystem crossing to generate triplet excited states [1] [2]. These triplet states subsequently interact with molecular oxygen through energy transfer processes, resulting in the formation of singlet oxygen species. The Co-H4L framework exhibits superior singlet oxygen generation efficiency compared to the Mn-H4L analog, with quantum yields of 8.5% and 6.2% respectively at 420 nanometer wavelength [1] [3].

Spectroscopic investigations reveal that the singlet oxygen lifetime in the Co-H4L system reaches 65 microseconds under oxygen-saturated conditions at 298 Kelvin, significantly exceeding the 42 microseconds observed for Mn-H4L [1]. This extended lifetime correlates directly with enhanced photocatalytic performance for sulfide oxidation reactions. The electron transfer rate for Co-H4L measures 2.3 × 10⁶ per second, facilitating rapid charge separation and minimizing recombination losses [1] [3].

The selectivity for sulfoxide formation over sulfone production indicates that the singlet oxygen mechanism operates under kinetically controlled conditions [1] [4]. Control experiments utilizing singlet oxygen scavengers such as 1,4-diazabicyclo-octane effectively inhibit the oxidation process, confirming the central role of singlet oxygen in the catalytic pathway [4]. The absence of significant sulfone formation demonstrates the mild oxidizing nature of the photogenerated singlet oxygen species within the framework environment [1] [2].

ParameterCo-H4LMn-H4LReference MOFMeasurement Conditions
Singlet Oxygen Lifetime (μs)65 [1]42 [1]25298 K, O₂-saturated
Quantum Yield (%)8.5 [1]6.2 [1]3.1420 nm LED
Electron Transfer Rate (s⁻¹)2.3 × 10⁶ [1]1.8 × 10⁶ [1]0.8 × 10⁶Time-resolved spectroscopy
Hole Mobility (cm²/V·s)1.2 × 10⁻⁴ [1]0.9 × 10⁻⁴ [1]0.4 × 10⁻⁴Hall effect measurement
Bandgap (eV)2.85 [1]2.95 [1]3.2UV-Vis DRS

Substrate Scope Limitations in Heterogeneous Photocatalysis

The substrate scope for [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid-based photocatalysts exhibits distinct limitations that correlate with electronic and steric factors of the sulfide substrates [1] [5] [6]. Aromatic sulfides demonstrate the highest conversion rates, achieving 85-95% conversion with greater than 99% selectivity for sulfoxide formation within 6-8 hours of visible light irradiation [1] [2]. Representative substrates such as thioanisole and diphenyl sulfide undergo efficient oxidation through the singlet oxygen pathway [1].

Aliphatic sulfides show moderate photocatalytic activity, with conversion ranges of 70-80% requiring extended reaction times of 8-12 hours [1] [6]. Substrates including diethyl sulfide and dipropyl sulfide exhibit lower reactivity compared to their aromatic counterparts, attributed to reduced conjugation and different electronic properties that affect their interaction with photogenerated singlet oxygen species [6] [7].

Heterocyclic sulfides present additional challenges, achieving conversion rates of 60-75% with optimal reaction times extending to 12-16 hours [1] [7]. Benzothiophene derivatives and related heterocycles demonstrate diminished activity due to their electron-deficient nature and potential coordination to the metal centers within the framework structure [7]. The heterocyclic nature introduces competing pathways that reduce the efficiency of singlet oxygen-mediated oxidation [6] [7].

Sterically hindered sulfides represent the most challenging substrate class, with conversion rates limited to 30-50% even after 16-24 hours of irradiation [5] [6]. Di-tert-butyl sulfide exemplifies this limitation, where bulky substituents impede substrate access to the active sites within the framework pores [7]. The heterogeneous nature of the photocatalyst exacerbates these steric effects, as diffusion limitations become pronounced for larger substrates [5] [7].

Electron-poor sulfides, particularly those containing trifluoromethyl substituents, exhibit the poorest performance with conversion rates of 20-40% requiring up to 48 hours for completion [5] [6]. The electron-withdrawing nature of these substituents reduces the electron density at the sulfur center, making them less susceptible to electrophilic attack by singlet oxygen [8] [5].

Substrate CategoryConversion Range (%)Main LimitationOptimal Reaction Time (h)Examples
Aromatic sulfides85-95 [1]High selectivity achieved6-8 [1]Thioanisole, diphenyl sulfide [1]
Aliphatic sulfides70-80 [1]Moderate activity8-12 [6]Diethyl sulfide, dipropyl sulfide [6]
Heterocyclic sulfides60-75 [7]Lower conversion rates12-16 [7]Benzothiophene derivatives [7]
Sterically hindered sulfides30-50 [5]Steric hindrance effects16-24 [5]Di-tert-butyl sulfide [5]
Electron-poor sulfides20-40 [8]Poor electron density24-48 [8]Trifluoromethyl sulfides [8]

Wavelength-Dependent Activity in Visible Light Spectra

The photocatalytic activity of [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid-based frameworks exhibits pronounced wavelength dependence across the visible light spectrum [6] [9] [10]. Maximum activity occurs at 380 nanometers for both Co-H4L and Mn-H4L systems, corresponding to the absorption maximum of the bicarbazole chromophore [1] [6]. At this wavelength, both photocatalysts achieve 100% relative activity, representing optimal conditions for singlet oxygen generation and subsequent sulfide oxidation [1] [9].

The Co-H4L framework maintains superior performance across the entire visible range compared to Mn-H4L [1] [6]. At 420 nanometers, a commonly used wavelength for visible light photocatalysis, Co-H4L retains 95% of its maximum activity while Mn-H4L shows reduced performance at 78% [1] [10]. This difference reflects the enhanced light-harvesting efficiency and improved charge separation characteristics of the cobalt-containing framework [1] [6].

Activity decreases progressively with increasing wavelength, following the absorption profile of the bicarbazole ligand [6] [9]. At 450 nanometers, Co-H4L exhibits 85% activity compared to 62% for Mn-H4L, indicating the critical role of photon energy in driving the photocatalytic process [6] [10]. The absorption coefficient values correlate directly with photocatalytic performance, measuring 0.65 at 450 nanometers compared to 0.78 at 420 nanometers [9] [10].

Longer wavelengths result in substantially reduced activity, with both frameworks showing limited performance beyond 500 nanometers [6] [9]. At 500 nanometers, Co-H4L maintains only 45% activity while Mn-H4L drops to 25%, reflecting insufficient photon energy for efficient singlet oxygen generation [9] [10]. The singlet oxygen generation rate decreases from 10.2 micromoles per hour at 420 nanometers to 3.1 micromoles per hour at 500 nanometers [9] [11].

The wavelength dependence demonstrates that effective photocatalysis requires photon energies exceeding the electronic transition threshold of the bicarbazole chromophore [6] [9]. Beyond 550 nanometers, both photocatalysts show minimal activity (20% for Co-H4L, 10% for Mn-H4L), with absorption coefficients dropping to 0.12 [9] [10]. This wavelength limitation defines the operational window for practical applications, necessitating light sources with appropriate spectral characteristics [6] [10].

Temperature effects on wavelength-dependent activity reveal that higher temperatures partially compensate for reduced photon energy at longer wavelengths [6] [9]. However, the fundamental requirement for adequate photon energy to initiate the singlet oxygen generation mechanism remains unchanged across the temperature range investigated [9] [10].

Wavelength (nm)Co-H4L Activity (%)Mn-H4L Activity (%)Absorption CoefficientSinglet Oxygen Generation Rate (μmol/h)
380100 [1]100 [1]0.85 [9]12.5 [11]
40098 [1]95 [1]0.82 [9]11.8 [11]
42095 [1]78 [1]0.78 [9]10.2 [11]
45085 [6]62 [6]0.65 [9]8.1 [11]
48065 [6]40 [6]0.45 [9]5.2 [11]
50045 [9]25 [9]0.28 [9]3.1 [11]
55020 [9]10 [9]0.12 [9]1.2 [11]

XLogP3

5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

508.09066547 g/mol

Monoisotopic Mass

508.09066547 g/mol

Heavy Atom Count

38

Dates

Last modified: 02-18-2024

Explore Compound Types